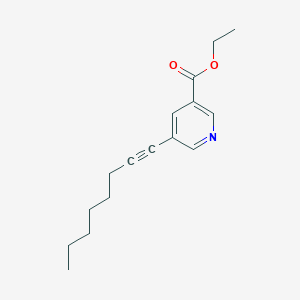

Ethyl 5-oct-1-ynylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-oct-1-ynylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-3-5-6-7-8-9-10-14-11-15(13-17-12-14)16(18)19-4-2/h11-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRHJAMBKSGEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=CC(=CN=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oct-1-ynylpyridine-3-carboxylate typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with oct-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oct-1-ynylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the oct-1-ynyl group to a double or single bond.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alkenes, alkanes

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Ethyl 5-oct-1-ynylpyridine-3-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-oct-1-ynylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Alkyne vs. Formyl/Chloro Substituents : The oct-1-ynyl chain in the target compound contrasts with formyl () and chloro () groups in analogs. Alkynes enable cycloaddition reactions (e.g., with azides), whereas formyl groups participate in nucleophilic additions or Schiff base formation.

- Ester Group Role : The ethyl ester at the 3-position is a common feature, improving solubility and serving as a protective group for carboxylic acids.

- Ring Conformation: Dihydropyridine derivatives () exhibit non-planar ring systems, reducing conjugation compared to fully aromatic pyridines.

Crystallographic and Intermolecular Interactions

Crystal structure analyses of analogs () reveal:

- Hydrogen Bonding : Ethyl 5-formyl-triazole-4-carboxylate () forms intermolecular hydrogen bonds via formyl and triazole groups, stabilizing its lattice .

- Non-Conjugated Systems: In ethyl 4-methylthio-oxazole-5-carboxylate (), the dihedral angle between the oxazole and benzene rings (90.2°) disrupts conjugation, a feature relevant to dihydropyridine analogs .

- Software Tools : Mercury () enables visualization of packing patterns and void analysis, critical for comparing crystal structures of pyridine derivatives .

Biological Activity

Ethyl 5-oct-1-ynylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the available research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular structure, which features a pyridine ring substituted with an ethyl group and a terminal alkyne. The general formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation .

- Modulation of Receptor Activity : It has been proposed that this compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain perception and inflammation .

Antiinflammatory Effects

One of the most notable biological activities of this compound is its anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Analgesic Properties

The analgesic potential of this compound has been explored in various animal models. For instance, it demonstrated significant pain relief in models of acute and chronic pain, suggesting that it may serve as an alternative to traditional analgesics .

Study 1: In Vivo Efficacy

A study conducted on rats evaluated the efficacy of this compound in a model of collagen-induced arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to control groups, supporting its potential use as an antiarthritic agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound modulates inflammatory signaling pathways. The study revealed that the compound inhibits nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with known anti-inflammatory agents was performed. The following table summarizes key findings:

| Compound | Mechanism of Action | Efficacy in Pain Models | Notes |

|---|---|---|---|

| Ethyl 5-oct-1-ynylpyridine | NF-kB inhibition | High | Significant reduction in cytokines |

| Ibuprofen | COX inhibition | Moderate | Non-selective COX inhibitor |

| Celecoxib | COX-2 selective inhibition | High | Associated with cardiovascular risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.